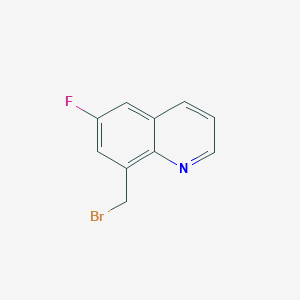

8-(Bromomethyl)-6-fluoroquinoline

Description

Structural Significance of the Quinoline (B57606) Heterocycle

The quinoline scaffold, a bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in medicinal chemistry. orientjchem.org This structural motif is present in a wide array of natural products and synthetic compounds with diverse and potent biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. orientjchem.orgontosight.ai The nitrogen atom within the heterocyclic ring influences the electronic properties of the entire system and provides a site for hydrogen bonding, which is crucial for molecular recognition and binding to biological targets. ontosight.ai The planarity of the quinoline ring also allows it to intercalate into DNA, a mechanism of action for several anticancer drugs. evitachem.com Its status as a "privileged structure" in drug discovery underscores its importance, as it can be readily modified at various positions to create libraries of compounds for screening and development.

Strategic Importance of Halogen and Bromomethyl Substituents in Chemical Synthesis

The bromomethyl group (-CH2Br) at the 8-position serves as a highly valuable synthetic handle. It is an excellent electrophile, making it highly susceptible to nucleophilic substitution reactions. This reactivity allows for the straightforward introduction of a wide variety of other functional groups, such as amines, alcohols, thiols, and carbon nucleophiles. evitachem.com This versatility enables chemists to readily generate a diverse range of derivatives from the 8-(bromomethyl)-6-fluoroquinoline core, facilitating structure-activity relationship (SAR) studies aimed at optimizing the biological activity of new compounds. ontosight.ai

Overview of this compound as a Building Block in Academic Research

This compound is recognized as a key intermediate and building block for creating more complex, biologically active molecules. Its utility stems from the combination of the privileged quinoline core with the synthetically advantageous fluoro and bromomethyl substituents. While detailed public-domain research on this specific compound is emerging, its role can be understood through its classification as a pharmaceutical intermediate and its use as a reference standard in quality control applications.

In academic research, compounds like this compound are instrumental in the synthesis of novel chemical entities for biological screening. For instance, the reactive bromomethyl group can be used to link the quinoline scaffold to other pharmacophores, creating hybrid molecules with potential dual-action mechanisms. nih.gov Research on analogous fluoroquinolone derivatives has shown that modifications at these positions are critical for activity. For example, derivatives of fluoroquinolones are being synthesized and evaluated as inhibitors of biological targets like microRNA-21 in cancer therapy. nih.gov The synthesis of these complex derivatives often involves the use of versatile intermediates where a reactive group, such as a bromomethyl group, facilitates the key bond-forming reactions to build the final target molecule. nih.govmdpi.com Therefore, this compound serves as a foundational element for the exploration of new chemical space in the quest for novel therapeutics.

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H7BrFN | evitachem.comuni.lu |

| Molecular Weight | 240.07 g/mol | evitachem.com |

| Monoisotopic Mass | 238.9746 Da | uni.lu |

| Predicted XlogP | 2.8 | uni.lu |

| CAS Number | 926262-79-5 |

Structure

3D Structure

Properties

IUPAC Name |

8-(bromomethyl)-6-fluoroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFN/c11-6-8-5-9(12)4-7-2-1-3-13-10(7)8/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOBVXSWUZDZIMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)CBr)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926262-79-5 | |

| Record name | 8-(bromomethyl)-6-fluoroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 8 Bromomethyl 6 Fluoroquinoline

Optimization of Reaction Conditions for Enhanced Synthesis

The efficiency, selectivity, and yield of the synthesis of 8-(bromomethyl)-6-fluoroquinoline are highly dependent on the careful optimization of several key reaction parameters. These include the choice of solvent, precise temperature control, the stoichiometry of reactants, and the strategy for final product isolation.

The choice of solvent is critical in benzylic bromination as it dictates the reaction mechanism and kinetics. For the radical pathway to be favored over competing ionic reactions, such as electrophilic addition to the aromatic quinoline (B57606) ring, a low concentration of molecular bromine (Br₂) must be maintained throughout the reaction. masterorganicchemistry.com N-Bromosuccinimide (NBS) serves this purpose by providing a constant, low-level source of Br₂. The solvent's role is to facilitate the reaction while minimizing side reactions.

Nonpolar solvents are typically preferred for Wohl-Ziegler brominations. wikipedia.org Carbon tetrachloride (CCl₄) has historically been the solvent of choice due to its inertness and ability to promote the desired radical chain reaction. However, due to its toxicity and environmental concerns, alternative solvents are now more common. Acetonitrile has been successfully used as a solvent for benzylic brominations with NBS, offering a safer alternative to chlorinated solvents. organic-chemistry.org In contrast, polar aprotic solvents like dimethylformamide (DMF) are known to enhance para-selectivity in the bromination of electron-rich aromatic compounds and are therefore generally avoided for benzyglic bromination to prevent undesired aromatic substitution. wikipedia.org

| Solvent System | Polarity | Primary Effect on Reaction | Kinetic Considerations |

|---|---|---|---|

| Carbon Tetrachloride (CCl₄) | Nonpolar | Favors the radical pathway; minimizes ionic side reactions. wikipedia.org | Classic solvent providing good reaction rates and selectivity. |

| Acetonitrile (CH₃CN) | Polar Aprotic | Viable, less hazardous alternative to CCl₄. organic-chemistry.org | May slightly alter reaction kinetics but effectively facilitates the desired transformation. |

| Benzene (B151609)/Cyclohexane | Nonpolar | Effectively promotes the radical mechanism. | Reaction proceeds efficiently, similar to CCl₄. |

| Dimethylformamide (DMF) | Polar Aprotic | Promotes ionic pathways; increases risk of undesired electrophilic aromatic bromination. | Generally unsuitable as it disfavors the required radical kinetics. |

Temperature is a crucial parameter that directly influences the initiation of the radical reaction as well as the selectivity of the bromination process. The reaction requires initiation, which can be achieved either thermally by heating the reaction mixture to reflux or photochemically with UV light. wikipedia.org The homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is temperature-dependent and essential for starting the chain reaction.

While sufficient heat is needed for initiation, excessive temperatures can lead to undesirable side reactions. For related quinoline systems, maintaining temperatures below 80°C is recommended to prevent over-bromination, which results in the formation of the 8-(dibromomethyl)-6-fluoroquinoline byproduct, and to avoid thermal decomposition of the reactants or product. Optimal temperature control ensures a steady rate of radical formation, maximizing the yield of the desired mono-brominated product while minimizing impurities.

| Temperature Range | Effect on Reaction | Impact on Selectivity & Yield |

|---|---|---|

| Room Temperature (with photochemical initiation) | Initiation is driven by light energy. | Can offer high selectivity by avoiding thermal side reactions. |

| 60 - 80°C (with thermal initiator) | Optimal range for thermal decomposition of initiators like AIBN. | Generally provides a good balance between reaction rate and selectivity, leading to high yields of the mono-brominated product. |

| > 80°C | Increased rate of reaction but also of side reactions. | Lower selectivity, with increased formation of the di-brominated byproduct and potential for decomposition, thus reducing the overall yield of the target compound. scientificupdate.com |

The precise molar ratios of the starting material, brominating agent, and radical initiator are fundamental to maximizing product yield and purity. The primary reactants are 6-fluoro-8-methylquinoline (B1532083) (substrate), N-Bromosuccinimide (bromine source), and a radical initiator.

The stoichiometry of NBS relative to the substrate is the most critical factor in controlling the extent of bromination. An equimolar amount (1.0 to 1.1 equivalents) of NBS is typically used to favor mono-bromination. scientificupdate.com Using a significant excess of NBS will increase the rate of the second bromination, leading to a higher proportion of the undesired 8-(dibromomethyl)-6-fluoroquinoline. The radical initiator is, by its nature, a catalyst for the reaction and is used in small quantities, typically 0.01 to 0.1 equivalents relative to the substrate.

| Reactant/Reagent | Role in Reaction | Typical Stoichiometric Ratio (relative to substrate) | Impact of Deviation |

|---|---|---|---|

| 6-fluoro-8-methylquinoline | Substrate | 1.0 | N/A (Basis for other ratios) |

| N-Bromosuccinimide (NBS) | Bromine Source | 1.0 - 1.1 eq. | Excess (>1.2 eq.) leads to over-bromination; Insufficient amount leads to incomplete conversion. scientificupdate.com |

| Azobisisobutyronitrile (AIBN) / Benzoyl Peroxide | Radical Initiator | 0.01 - 0.1 eq. | Too little results in a slow or incomplete reaction; excess offers no benefit and can increase minor side reactions. |

| Succinimide (B58015) | Byproduct | - | Forms as NBS is consumed; its removal is a key part of purification. |

After the reaction is complete, the crude mixture contains the desired product, this compound, alongside unreacted starting material, the over-brominated byproduct 8-(dibromomethyl)-6-fluoroquinoline, and the reaction byproduct, succinimide. An effective purification strategy is essential to isolate the target compound with high purity.

The typical workup begins with cooling the reaction mixture and filtering off the precipitated succinimide. The filtrate is then washed with water to remove any remaining soluble succinimide and other aqueous-soluble impurities. rsc.org The primary method for separating the target compound from the structurally similar starting material and over-brominated byproduct is flash column chromatography using silica (B1680970) gel. rsc.org A gradient elution, often with a mixture of nonpolar and moderately polar solvents like hexanes and ethyl acetate, allows for the separation of these compounds based on their differing polarities. Recrystallization can be employed as a final purification step if the isolated product is a solid and a suitable solvent system is found. wikipedia.org

| Purification Step | Technique | Primary Impurity Removed |

|---|---|---|

| Initial Workup | Filtration and Aqueous Wash | Succinimide, residual initiator fragments. rsc.org |

| Primary Purification | Flash Column Chromatography (Silica Gel) | Unreacted 6-fluoro-8-methylquinoline and 8-(dibromomethyl)-6-fluoroquinoline. |

| Final Polishing (Optional) | Recrystallization | Trace impurities remaining after chromatography. wikipedia.org |

Advanced Spectroscopic and Structural Elucidation of 8 Bromomethyl 6 Fluoroquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 8-(bromomethyl)-6-fluoroquinoline, a multi-faceted NMR approach involving ¹H, ¹³C, and ¹⁹F nuclei, complemented by two-dimensional techniques, provides a complete structural picture.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and number of hydrogen atoms in a molecule. In this compound, the spectrum is divided into distinct aromatic and aliphatic regions.

Aromatic Region (δ 7.0-9.0 ppm): The five protons on the quinoline (B57606) ring system give rise to complex signals in this downfield region. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom and the fluorine substituent. The coupling between adjacent protons (ortho- and meta-coupling) and the coupling between protons and the fluorine atom (H-F coupling) results in characteristic splitting patterns, such as doublets (d), triplets (t), and doublets of doublets (dd).

Aliphatic Region (δ 4.5-5.0 ppm): The two protons of the bromomethyl (-CH₂Br) group are expected to appear as a sharp singlet. This is because they are chemically equivalent and have no adjacent protons to couple with. The downfield shift is attributed to the deshielding effect of the adjacent bromine atom and the aromatic ring.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| H on C2, C3, C4, C5, C7 | 7.0 - 9.0 | m (multiplet) | Complex splitting due to H-H and H-F coupling. |

| -CH₂Br | ~4.7 | s (singlet) | Represents the two protons of the bromomethyl group. |

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and type of carbon atoms in a molecule. The spectrum for this compound is expected to show ten distinct signals, corresponding to its ten carbon atoms.

Aromatic Carbons (δ 110-165 ppm): Nine signals correspond to the sp²-hybridized carbons of the quinoline core. The carbon atom bonded to the fluorine (C-6) will appear as a doublet due to one-bond ¹³C-¹⁹F coupling, and its chemical shift will be significantly affected by the high electronegativity of fluorine. Other nearby carbons may also show smaller C-F coupling constants.

Aliphatic Carbon (δ ~33 ppm): A single signal in the upfield region corresponds to the sp³-hybridized carbon of the bromomethyl group. rsc.org

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| Quinoline Ring Carbons | 110 - 165 | Nine distinct signals expected. C-F coupling anticipated for C-6 and adjacent carbons. |

| -CH₂Br | ~33 | One signal for the bromomethyl carbon. |

For fluorinated compounds, ¹⁹F NMR is a highly sensitive and informative technique. rsc.org It provides specific information about the chemical environment surrounding the fluorine atom. For this compound, the spectrum will display a single signal for the C-6 fluorine atom. The precise chemical shift of this signal is highly sensitive to the electronic structure of the quinoline ring. rsc.orgnih.gov The coupling of the fluorine atom to nearby protons (H-5 and H-7) will cause this signal to appear as a multiplet, likely a doublet of doublets.

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing through-bond correlations. researchgate.netulisboa.pt

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. It would be used to map the connectivity of the protons on the quinoline ring, confirming which protons are adjacent to one another. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It allows for the unambiguous assignment of ¹³C signals based on the already assigned ¹H signals. nih.gov

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. evitachem.com

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental formula of a compound. nih.gov For this compound, HRMS would be used to confirm the molecular formula C₁₀H₇BrFN. uni.lu

A key feature in the mass spectrum of this compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two prominent peaks in the mass spectrum, the molecular ion peak [M]⁺ and an [M+2]⁺ peak of almost equal intensity, which is a definitive indicator of a monobrominated compound.

| Ion/Fragment | Calculated Monoisotopic Mass (Da) | Notes |

|---|---|---|

| [M]⁺ (C₁₀H₇⁷⁹BrFN)⁺ | 238.9746 | Molecular ion containing the ⁷⁹Br isotope. |

| [M+H]⁺ (C₁₀H₈⁷⁹BrFN)⁺ | 239.9819 | Protonated molecular ion, commonly observed in ESI-MS. uni.lu |

Analysis of Fragmentation Patterns for Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight of a compound and providing structural clues through its fragmentation pattern. evitachem.com For this compound (C₁₀H₇BrFN), the molecular ion peak (M⁺) is expected at a nominal mass of 239/241, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br) which have a nearly 1:1 natural abundance. High-resolution mass spectrometry would show the monoisotopic mass at approximately 238.9746 Da. uni.lu

Upon ionization, the molecular ion is energetically unstable and can break apart into smaller, charged fragments. The analysis of these fragments provides a roadmap to the molecule's structure. Key expected fragmentation pathways for this compound include:

Loss of Bromine: A common fragmentation for bromo-alkanes is the homolytic or heterolytic cleavage of the C-Br bond. The loss of a bromine radical (•Br) would result in a prominent fragment ion [M-Br]⁺ at m/z 160. This cation, corresponding to the 6-fluoro-8-methylquinolinium ion, is stabilized by the aromatic quinoline ring system.

Loss of the Bromomethyl Group: Cleavage of the bond between the quinoline ring and the bromomethyl group can occur, leading to the loss of a •CH₂Br radical. This would generate a fragment corresponding to the 6-fluoroquinoline (B108479) radical cation at m/z 146.

Formation of the Tropylium Ion Analogue: Rearrangement and expansion of the quinoline ring system upon fragmentation, although more complex, can also occur. The initial loss of a bromine atom could be followed by rearrangements of the quinoline framework itself.

Predicted mass spectrometry data for various adducts of this compound provide further confirmation of its molecular formula. uni.lu

| Adduct | Mass-to-Charge Ratio (m/z) |

|---|---|

| [M+H]⁺ | 239.98188 |

| [M+Na]⁺ | 261.96382 |

| [M-H]⁻ | 237.96732 |

| [M]⁺ | 238.97405 |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, making IR spectroscopy an invaluable tool for identifying the types of bonds present in a molecule. While a specific experimental spectrum for this compound is not detailed in available literature, the expected absorption bands can be predicted based on its constituent functional groups.

The IR spectrum would be characterized by several key regions:

Aromatic C-H Stretching: The quinoline ring contains aromatic C-H bonds, which would give rise to sharp absorption bands typically found just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹).

Aliphatic C-H Stretching: The methylene (B1212753) (-CH₂-) group in the bromomethyl substituent would exhibit symmetric and asymmetric stretching vibrations in the region of 2850-2960 cm⁻¹.

C=C and C=N Stretching: The aromatic carbon-carbon and carbon-nitrogen double bonds of the quinoline core would produce a series of sharp, medium-to-strong absorption bands in the 1450-1620 cm⁻¹ region. These are characteristic of aromatic heterocyclic systems.

C-F Stretching: The carbon-fluorine bond is strong and highly polar, resulting in a strong absorption band typically in the range of 1000-1400 cm⁻¹. The exact position depends on the aromatic environment, but a prominent band is expected.

C-Br Stretching: The carbon-bromine bond vibration is found at lower wavenumbers, typically in the 500-690 cm⁻¹ region. This absorption may be weaker and is located in the fingerprint region of the spectrum.

C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds would appear in the 690-900 cm⁻¹ range, with the pattern being indicative of the substitution pattern on the quinoline ring.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3050 - 3150 |

| Aliphatic C-H (-CH₂-) | Stretching | 2850 - 2960 |

| Aromatic C=C / C=N | Stretching | 1450 - 1620 |

| C-F | Stretching | 1000 - 1400 |

| C-Br | Stretching | 500 - 690 |

X-ray Crystallography for Definitive Three-Dimensional Structure and Regiochemistry

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of this compound, one can obtain a complete map of electron density and thus the exact positions of all atoms. This technique would provide unequivocal proof of the compound's structure and regiochemistry. mdpi.com

Although specific crystallographic data for this compound are not publicly available, a hypothetical analysis would yield several critical pieces of information:

Confirmation of Connectivity and Regiochemistry: The analysis would definitively confirm that the bromomethyl group is located at position 8 and the fluorine atom is at position 6 of the quinoline ring system, leaving no ambiguity.

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C-N, C-F, C-Br) and bond angles would be obtained. This data can provide insight into the electronic nature of the molecule, such as the degree of bond delocalization within the aromatic system and any strain introduced by the substituents.

Planarity and Conformation: The quinoline ring system is expected to be largely planar. X-ray data would quantify this planarity and determine the conformation of the bromomethyl group relative to the plane of the ring.

Crystal Packing and Intermolecular Interactions: The data would reveal how individual molecules of this compound pack together in the crystal lattice. This includes identifying any intermolecular interactions, such as π-π stacking between quinoline rings or halogen bonding, which influence the physical properties of the solid.

A hypothetical data table from such an analysis would include the crystal system, space group, and unit cell dimensions.

| Crystallographic Parameter | Information Provided |

|---|---|

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry elements present in the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and angles of the repeating unit of the crystal lattice. |

| Bond Lengths (Å) | The precise distances between bonded atoms. |

| Bond Angles (°) | The angles formed between three connected atoms. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions (Conceptual)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. msu.edu The absorption of a photon promotes an electron from a lower-energy occupied orbital to a higher-energy unoccupied orbital. hnue.edu.vn For aromatic and heterocyclic compounds like this compound, the most significant transitions are typically π → π* and n → π*. upi.edu

π → π Transitions:* The delocalized π-electron system of the quinoline ring is the primary chromophore. These transitions involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital. They are generally high-energy transitions, resulting in strong absorption bands in the UV region. For the quinoline core, multiple π → π* transitions are expected, analogous to the primary and secondary bands seen in benzene (B151609) and other polycyclic aromatic systems. upi.edu

n → π Transitions:* The nitrogen atom in the quinoline ring possesses a non-bonding pair of electrons (n-electrons). A transition involving the promotion of one of these n-electrons to an antibonding π* orbital is possible. These n → π* transitions are typically lower in energy (occur at longer wavelengths) and are much less intense (have a smaller molar absorptivity) than π → π* transitions. upi.edu

Computational and Theoretical Investigations of 8 Bromomethyl 6 Fluoroquinoline

Quantum Chemical Calculations for Electronic and Geometric Properties

Quantum chemical calculations are a cornerstone of modern chemical research, offering a powerful lens through which to examine the electronic and geometric properties of molecules like 8-(bromomethyl)-6-fluoroquinoline. These in-silico techniques allow for the detailed exploration of molecular orbitals, the prediction of spectroscopic data, and the analysis of conformational landscapes.

Density Functional Theory (DFT) for Molecular Orbital Analysis (e.g., HOMO/LUMO Energies)

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By focusing on the electron density, DFT can accurately predict various molecular properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and stability. A smaller gap generally implies higher reactivity.

The analysis of HOMO and LUMO distributions reveals the regions of the molecule most likely to act as electron donors and acceptors, respectively. This information is crucial for predicting how the molecule will interact with other chemical species.

Table 1: Representative Global Reactivity Descriptors (Illustrative)

| Parameter | Symbol | Formula | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | - | Electron-donating ability |

| LUMO Energy | ELUMO | - | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity |

| Ionization Potential | IP | -EHOMO | Energy required to remove an electron |

| Electron Affinity | EA | -ELUMO | Energy released when an electron is added |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Tendency to attract electrons |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |

| Chemical Softness | S | 1/(2η) | Reciprocal of hardness |

This table provides a general framework for the types of data generated from DFT calculations. Actual values would require specific computational studies on this compound.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods, particularly DFT, are increasingly used to predict spectroscopic parameters with a high degree of accuracy. This is especially valuable for nuclear magnetic resonance (NMR) spectroscopy, a primary tool for structure elucidation. chemaxon.com By calculating the magnetic shielding of atomic nuclei within a molecule, it is possible to predict the chemical shifts for ¹H and ¹³C NMR spectra.

Recent advancements in computational chemistry, including the use of Graph Neural Networks (GNNs), have led to even more precise predictions of NMR chemical shifts, with mean absolute errors (MAEs) as low as 0.16 ppm for ¹H and 2.05 ppm for ¹³C. arxiv.org For quinoline (B57606) derivatives, key NMR signals typically appear in the aromatic proton region (δ 7.5–8.5 ppm). While specific predicted NMR data for this compound is not available, computational models can provide valuable guidance in interpreting experimental spectra and confirming the molecular structure. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for a Representative Fluoroquinoline Structure (Illustrative)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2-H | 8.8 | 150 |

| C3-H | 7.5 | 122 |

| C4-H | 8.2 | 136 |

| C5-H | 7.8 | 128 |

| C7-H | 7.6 | 115 |

Note: This table is for illustrative purposes only and does not represent actual predicted data for this compound. The values are typical for similar heterocyclic systems.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is not static; it can exist in various conformations due to the rotation around single bonds. Conformational analysis aims to identify the stable conformers and determine their relative energies, providing insight into the molecule's flexibility and preferred shapes.

For this compound, a key area of conformational flexibility is the rotation of the bromomethyl group relative to the quinoline ring. Computational methods can be used to construct a potential energy surface by systematically rotating this group and calculating the energy at each step. This allows for the identification of energy minima, which correspond to stable conformers, and energy maxima, which represent the barriers to rotation. Understanding the conformational preferences is important as it can influence the molecule's biological activity and reactivity.

Mechanistic Modeling of Chemical Reactions

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. By modeling the reaction pathway, it is possible to gain a detailed understanding of how reactants are converted into products, including the identification of transient intermediates and transition states.

Calculation of Reaction Pathways and Transition State Structures

The bromomethyl group in this compound is a reactive site, susceptible to nucleophilic substitution reactions. Mechanistic modeling can be employed to explore the pathways of such reactions. This involves identifying the transition state, which is the highest energy point along the reaction coordinate. The geometry of the transition state provides crucial information about the bond-breaking and bond-forming processes that occur during the reaction.

For instance, in a reaction with a nucleophile, computational methods can model the approach of the nucleophile to the carbon atom of the bromomethyl group and the subsequent departure of the bromide ion. Various algorithms are available to locate the transition state structure on the potential energy surface.

Determination of Activation Barriers and Reaction Energetics

Once the structures of the reactants, products, and transition state have been optimized, their energies can be calculated. The difference in energy between the reactants and the transition state is the activation barrier (or activation energy), which is a key determinant of the reaction rate. A lower activation barrier corresponds to a faster reaction.

Table 3: Illustrative Reaction Energetics for a Hypothetical Nucleophilic Substitution

| Parameter | Description | Illustrative Value (kJ/mol) |

|---|---|---|

| Ereactants | Energy of this compound and nucleophile | 0 (Reference) |

| Etransition state | Energy of the transition state complex | +80 |

| Eproducts | Energy of the substituted product and bromide ion | -20 |

| Activation Barrier | Etransition state - Ereactants | 80 |

This table presents a hypothetical energy profile for a nucleophilic substitution reaction. The actual values would depend on the specific nucleophile and reaction conditions.

Structure-Reactivity and Structure-Property Relationship Studies

The presence of the fluorine atom and the nitrogen in the quinoline ring significantly influences the electron distribution across the aromatic system. Fluorine is a highly electronegative atom that acts as a weak electron-withdrawing group through induction. This electronic effect can modulate the basicity of the quinoline nitrogen and affect the molecule's dipole moment and polarizability.

The most significant feature regarding reactivity is the 8-(bromomethyl) group. The bromine atom is attached to a methyl group which is, in turn, bonded to the quinoline ring at a benzylic-like position. This arrangement makes the C-Br bond highly susceptible to nucleophilic substitution reactions. The bromine atom is an excellent leaving group, and the resulting carbocation intermediate is stabilized by resonance with the aromatic quinoline system. This enhanced reactivity makes this compound a valuable intermediate for synthesizing more complex molecules. tandfonline.com

Structure-property relationships can be quantified using computational methods to predict various physicochemical parameters. These descriptors are essential for understanding the molecule's behavior in different environments.

Table 1: Predicted Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 8-Bromo-6-fluoroquinoline | 6-Fluoroquinoline (B108479) |

|---|---|---|---|

| Molecular Formula | C₁₀H₇BrFN uni.lu | C₉H₅BrFN sigmaaldrich.cn | C₉H₆FN sigmaaldrich.com |

| Molecular Weight ( g/mol ) | 240.07 | 226.04 | 147.15 sigmaaldrich.com |

| XLogP3 (Predicted) | 2.8 uni.lu | 2.9 | 2.1 |

| Hydrogen Bond Donors | 0 | 0 | 0 |

| Hydrogen Bond Acceptors | 1 | 1 | 1 |

| Predicted Collision Cross Section ([M+H]⁺, Ų) | 141.7 uni.lu | Not Available | Not Available |

This table was generated using data from various sources.

Analysis of the data in Table 1 reveals clear structure-property relationships. The addition of the bromomethyl group in this compound, compared to just a bromine atom in 8-bromo-6-fluoroquinoline, increases the molecular weight and slightly decreases the predicted lipophilicity (XLogP3). The removal of the bromine-containing substituent, as in 6-fluoroquinoline, significantly lowers both the molecular weight and the lipophilicity. These computational predictions are vital for anticipating the molecule's solubility, membrane permeability, and potential for forming intermolecular interactions. Studies on related halogenated quinolines have shown that such substitutions are critical in tuning the molecule for specific biological targets. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While no specific molecular dynamics (MD) simulations for this compound have been published, the methodology is widely applied to similar quinoline derivatives to understand their dynamic behavior and interactions with biological macromolecules like proteins or DNA. tandfonline.commdpi.com An MD simulation for this compound would provide critical insights that are not available from static computational models.

A typical MD simulation would begin by placing the this compound molecule within a simulation box filled with a solvent, usually water, to mimic physiological conditions. mdpi.com The interactions between all atoms in the system are calculated using a force field (e.g., CHARMM, AMBER, OPLS3), which is a set of parameters that define the potential energy of the system. tandfonline.commdpi.com The simulation then calculates the forces on each atom and solves the equations of motion over a series of small time steps (on the order of femtoseconds), generating a trajectory that describes how the molecule moves and changes conformation over time (typically nanoseconds to microseconds). mdpi.comnih.gov

For this compound, MD simulations could be used to:

Analyze Conformational Flexibility: To understand the rotational freedom of the bromomethyl group relative to the quinoline plane and identify the most stable conformations in an aqueous environment.

Study Solvation and Hydration: To map the distribution of water molecules around the solute and understand how the fluorine atom and the polar quinoline nitrogen influence the local solvent structure.

Simulate Protein-Ligand Interactions: If this compound were docked into the active site of a target enzyme, MD simulations could assess the stability of the binding pose. nih.govacs.org Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, root-mean-square fluctuation (RMSF) of individual residues, and the number of hydrogen bonds over time would reveal the stability and nature of the interaction. tandfonline.comacs.org This is a standard approach for evaluating potential enzyme inhibitors. nih.govacs.org

By simulating the dynamic behavior of the molecule, MD provides a bridge between its static structure and its function, offering a powerful computational microscope to observe molecular interactions in detail.

Applications of 8 Bromomethyl 6 Fluoroquinoline in Advanced Synthetic Chemistry and Material Science

As a Versatile Intermediate for Complex Molecular Architectures

The dual functionality of 8-(bromomethyl)-6-fluoroquinoline, featuring a reactive alkyl halide and a fluorinated aromatic system, renders it a highly versatile intermediate in organic synthesis. The bromomethyl group at the 8-position is a key feature, providing a site for facile nucleophilic substitution reactions. This reactivity allows for the straightforward introduction of a wide array of functional groups and molecular fragments.

The bromomethyl group serves as a reactive handle for constructing more intricate molecular structures. It readily participates in nucleophilic substitution reactions, enabling the attachment of various moieties to the quinoline (B57606) core. This reactivity is crucial for developing new compounds with tailored properties. For instance, the substitution of the bromide with different nucleophiles can lead to the formation of ethers, esters, amines, and other functionalized derivatives. The presence of both bromine and fluorine substituents is known to enhance the reactivity of the compound as a pharmaceutical intermediate.

The general scheme for such derivatization can be represented as:

R-Nu + this compound → R-Nu-CH₂-6-fluoroquinoline + Br⁻

Where R-Nu represents a generic nucleophile. This straightforward reactivity allows chemists to generate libraries of novel quinoline derivatives for various screening purposes.

The quinoline framework is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. This compound acts as a foundational element for constructing these complex scaffolds. By leveraging the reactivity of the bromomethyl group, researchers can append pharmacophores or other molecular recognition elements. This approach has been instrumental in exploring new therapeutic agents. For example, quinoline derivatives are investigated for their potential in treating inflammatory and allergic diseases. google.com The ability to easily modify the quinoline core via the bromomethyl handle makes this compound a valuable tool in the synthesis of compounds for drug discovery programs.

Potential in Material Science Research

Halogenated quinoline derivatives are of growing interest in the field of material science, particularly for applications in organic electronics. The electronic properties of the quinoline system, modified by the introduction of halogens, can be fine-tuned for specific functions.

The aromatic and heterocyclic nature of the quinoline ring system provides a basis for designing organic semiconducting materials. The introduction of a fluorine atom can influence the electronic properties of the molecule, which is a key consideration in the design of semiconductor materials. researchgate.net While direct research on this compound as an organic semiconductor is emerging, related fluorinated quinoline derivatives have been explored for this purpose. The compound can serve as a starting material for more complex, conjugated systems that exhibit desirable charge-transport properties.

Quinoline derivatives are recognized for their potential in the development of materials for organic light-emitting diodes (OLEDs) and organic solar cells. ossila.com The ability of these compounds to form stable complexes and their inherent photophysical properties make them suitable candidates for these applications. The fluorinated quinoline core can be incorporated into larger molecular structures designed to function as emitters or charge-transporting materials in OLED devices. Similarly, in the context of organic photovoltaics, these derivatives can be used in the synthesis of dyes and other components of solar cells. ossila.com The versatility of this compound allows for its integration into various molecular designs aimed at optimizing the performance of these optoelectronic devices. bldpharm.com

Role as an Analytical Reference Standard in Quality Control and Research

In the pharmaceutical industry, the purity and identity of active pharmaceutical ingredients (APIs) and their intermediates are of paramount importance. This compound can serve as an analytical reference standard. Specifically, it can be used as a drug impurity reference standard, which is critical for the validation of analytical methods used in quality control processes. Its well-defined chemical structure and properties allow it to be used as a benchmark for identifying and quantifying impurities in drug substances and products.

Future Research Directions and Unexplored Avenues for 8 Bromomethyl 6 Fluoroquinoline

Development of Enantioselective Synthetic Routes to Chiral Derivatives

The synthesis of optically active quinoline (B57606) derivatives is of paramount importance due to their prevalence in bioactive natural products and pharmaceuticals. pku.edu.cn The development of enantioselective synthetic routes to chiral derivatives of 8-(bromomethyl)-6-fluoroquinoline represents a significant and valuable research direction.

Future work could focus on several promising strategies:

Asymmetric Hydrogenation: The transition metal-catalyzed asymmetric hydrogenation of the quinoline core is a powerful method for creating chiral 1,2,3,4-tetrahydroquinolines. pku.edu.cn Research into chiral ruthenium or iridium complexes as catalysts for the hydrogenation of this compound could yield highly enantioenriched products. pku.edu.cn The presence of the bromomethyl and fluoro groups may influence the catalytic activity and stereoselectivity, necessitating careful optimization of reaction conditions and ligand design.

Chiral Pd-Catalyzed N-Arylation: The synthesis of N-C axially chiral compounds has gained considerable attention. nih.gov Palladium-catalyzed N-arylation reactions, employing chiral ligands, could be explored to generate atropisomeric quinoline derivatives with high optical purity. nih.gov

Biomimetic Reduction: Inspired by biological processes, one-pot cascade biomimetic reductions offer an efficient pathway to chiral tetrahydroquinolines. dicp.ac.cn This approach, often utilizing a chiral phosphoric acid and a NAD(P)H model, could be adapted for the asymmetric reduction of the quinoline ring in this compound. dicp.ac.cn

Organocatalysis: Chiral phosphoric acids have emerged as effective organocatalysts for a variety of enantioselective transformations, including the synthesis of axially chiral compounds. researchgate.net Their application in mediating the synthesis of chiral derivatives of this compound warrants investigation.

| Potential Enantioselective Method | Key Features | Potential Chiral Product |

| Asymmetric Hydrogenation | Transition metal catalysis (Ru, Ir), high enantioselectivity. pku.edu.cn | Chiral 1,2,3,4-tetrahydro-8-(bromomethyl)-6-fluoroquinoline |

| Chiral Pd-Catalyzed N-Arylation | Formation of N-C axial chirality, high optical purity. nih.gov | Atropisomeric N-aryl-8-(bromomethyl)-6-fluoroquinolinium salts |

| Biomimetic Reduction | One-pot cascade, use of chiral phosphoric acids. dicp.ac.cn | Chiral 1,2,3,4-tetrahydro-8-(bromomethyl)-6-fluoroquinoline |

| Organocatalysis | Metal-free, use of chiral phosphoric acids for axial chirality. researchgate.net | Axially chiral biaryl derivatives |

Exploration of Novel Catalytic Transformations Involving the Bromomethyl Group

The bromomethyl group at the 8-position is a versatile synthetic handle ripe for exploration through novel catalytic transformations. This functionality can serve as a linchpin for constructing more complex molecular architectures.

Future research could delve into:

Cross-Coupling Reactions: Enantioconvergent cross-coupling reactions, such as those catalyzed by nickel or iron complexes, could be employed to replace the bromine atom with various aryl, alkenyl, or alkyl groups. nih.gov This would allow for the synthesis of a diverse library of derivatives with potentially interesting biological or material properties.

Carbonylation Reactions: Palladium-catalyzed carbonylation of the bromomethyl group could provide access to valuable carboxylic acid or ester derivatives. researchgate.net These functional groups can be further elaborated, expanding the synthetic utility of the quinoline scaffold.

C-H Activation/Functionalization: While not directly involving the bromomethyl group, its influence on the reactivity of the quinoline ring towards C-H activation is an area of interest. Catalytic methods could be developed to functionalize other positions on the quinoline core, guided by the electronic effects of the existing substituents.

Phase Transfer Catalysis: The use of phase transfer catalysts could facilitate nucleophilic substitution reactions of the bromomethyl group under mild, biphasic conditions, offering a green and efficient synthetic route to a variety of derivatives. mdpi.com

Investigation of its Reactivity under Flow Chemistry Conditions

Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for rapid reaction optimization and scalability. researchgate.netacs.org Investigating the reactivity of this compound under flow conditions is a logical and promising next step.

Key areas for exploration include:

Synthesis of the Quinoline Core: Flow reactors can be employed for the synthesis of the quinoline scaffold itself, potentially through established methods like the Doebner-von Miller or Skraup reactions, which have been successfully adapted to flow processes. rsc.orgresearchgate.net

Functionalization Reactions: The bromomethyl group can be functionalized in a continuous flow setup. For instance, nucleophilic substitution reactions or palladium-catalyzed coupling reactions could be performed efficiently and safely in a flow reactor.

Photochemical Transformations: Flow chemistry is particularly well-suited for photochemical reactions, allowing for precise control over irradiation time and light intensity. acs.orgresearchgate.net The potential for photochemical transformations of this compound or its derivatives could be explored in a continuous flow system.

Multi-step Telescoped Synthesis: A significant advantage of flow chemistry is the ability to "telescope" multiple reaction steps into a continuous sequence without isolating intermediates. researchgate.net This could be applied to the synthesis of complex derivatives of this compound in a highly efficient manner.

Advanced In Situ Spectroscopic Studies for Real-time Mechanistic Elucidation

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and developing new transformations. Advanced in situ spectroscopic techniques can provide real-time insights into the formation of intermediates and the kinetics of reactions involving this compound.

Future research should employ:

In Situ FTIR and NMR Spectroscopy: These techniques can be used to monitor the progress of reactions in real-time, identifying key intermediates and byproducts. rsc.orgresearchgate.net This information is invaluable for understanding the reaction pathway and optimizing conditions. For example, in situ FTIR could be used to study the mechanism of the synthesis of the quinoline ring itself. rsc.org

Mass Spectrometry: Techniques like electrospray ionization mass spectrometry (ESI-MS) can be coupled with electrochemical cells or flow reactors to detect and characterize transient intermediates in real-time. bohrium.com

Computational Studies: Density Functional Theory (DFT) calculations can complement experimental spectroscopic data by providing theoretical insights into reaction mechanisms, transition state energies, and the electronic properties of intermediates. acs.org

Integration into Supramolecular Chemistry or Nanomaterial Synthesis

The rigid, aromatic structure of the quinoline core, combined with the potential for functionalization at the bromomethyl position, makes this compound an attractive building block for supramolecular chemistry and nanomaterial synthesis. acs.orgrsc.org

Promising avenues for research include:

Self-Assembling Systems: Derivatives of this compound could be designed to self-assemble into well-defined supramolecular structures through non-covalent interactions such as π-π stacking, hydrogen bonding, and halogen bonding. acs.orgrsc.org

Functional Nanoparticles: The compound could be used to functionalize the surface of nanoparticles, imparting specific properties such as fluorescence or catalytic activity. researchgate.netnih.gov For example, it could be incorporated into metal-organic frameworks (MOFs) or used to create emissive aggregates. researchgate.net

Host-Guest Chemistry: The quinoline scaffold could act as a host for small guest molecules, with potential applications in sensing or molecular recognition.

Design and Synthesis of Derivatives for Specific Probes in Chemical Biology (Non-Clinical Focus)

Quinoline derivatives are widely recognized for their interesting photophysical properties and have been extensively explored as fluorescent probes for bio-imaging and as chemosensors. crimsonpublishers.comresearchgate.net The this compound scaffold is a promising starting point for the design and synthesis of novel probes for chemical biology research, with a focus on non-clinical applications.

Future research could focus on:

Fluorescent Probes for Cellular Imaging: By introducing appropriate fluorophores or environmentally sensitive moieties, derivatives of this compound could be developed as probes for visualizing specific cellular components or processes. researchgate.netnih.gov The modular nature of the quinoline scaffold allows for the rational design of probes with tunable photophysical properties. nih.gov

Sensors for Metal Ions and Small Molecules: The nitrogen atom in the quinoline ring and the potential for introducing chelating groups make this scaffold suitable for the development of fluorescent sensors for metal ions like zinc. acs.org Similarly, probes for detecting other biologically relevant small molecules could be designed.

Probes for Studying Enzyme Activity: The reactive bromomethyl group could be used to covalently label the active sites of specific enzymes, allowing for the study of their function and inhibition.

Q & A

Q. Critical Considerations :

- Purity of the starting material (≥95%) to minimize byproducts.

- Use of inert atmosphere (N₂/Ar) to prevent oxidation.

- Post-reaction purification via column chromatography (silica gel, hexane/EtOAc) .

How should researchers characterize the purity and structural integrity of this compound post-synthesis?

Basic Research Question

A multi-technique approach is recommended:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm bromomethyl (-CH₂Br) and fluorine substituents. Key signals: δ ~4.8 ppm (CH₂Br), δ ~160 ppm (C-F coupling in ¹³C NMR) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 241.0 (C₁₀H₈BrFN⁺) .

- HPLC-PDA : Purity assessment using reverse-phase C18 columns (ACN/H₂O gradient, UV detection at 254 nm). Acceptable purity for biological assays: ≥98% .

Data Contradiction Tip : Discrepancies in melting points (e.g., 96–98°C reported vs. observed 94°C) may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to resolve .

What are the recommended storage conditions for this compound to ensure long-term stability?

Basic Research Question

- Short-Term : Store at -4°C in amber vials under inert gas (Ar) to prevent moisture absorption and photodegradation .

- Long-Term : Aliquot and store at -20°C in sealed, vacuum-dried containers. Stability confirmed up to 2 years under these conditions .

- Handling : Use gloveboxes for hygroscopic-sensitive reactions. Post-use equipment should be rinsed with ethanol to remove residual compound .

How can researchers optimize the regioselective bromination of 6-fluoroquinoline derivatives to obtain this compound with high yield?

Advanced Research Question

Regioselectivity in bromination is influenced by electronic and steric factors:

- Directing Groups : Introduce temporary directing groups (e.g., -SO₂Cl) at the 8-position to enhance bromomethylation efficiency. Subsequent removal via hydrolysis yields the target compound .

- Catalytic Systems : Use Lewis acids like FeCl₃ or ZnBr₂ to stabilize transition states and favor substitution at the methyl position .

Q. Optimization Table :

| Reaction Condition | Yield (%) | Regioselectivity (8-position) |

|---|---|---|

| NBS, AIBN, CCl₄, 70°C | 65 | 85% |

| CH₂Br₂, K₂CO₃, DMF, 80°C | 72 | 92% |

| FeCl₃, CH₂Br₂, 60°C | 78 | 89% |

What analytical strategies are recommended to resolve discrepancies in reported biological activities of this compound analogs?

Advanced Research Question

Contradictory bioactivity data (e.g., IC₅₀ variations) may stem from:

- Assay Variability : Compare cell lines (e.g., HEK293 vs. HeLa), incubation times, and compound concentrations. Standardize protocols using WHO guidelines .

- Structural Confounders : Verify analog purity and confirm substituent positions via X-ray crystallography or NOESY NMR .

- Metabolic Stability : Assess compound degradation in assay media using LC-MS. Add protease/phosphatase inhibitors if needed .

Case Study : A 2024 study found this compound showed antiplasmodial activity (IC₅₀ = 1.2 μM) in Plasmodium falciparum but was inactive in P. vivax. Differences in parasite lactate dehydrogenase (LDH) isoforms were identified as the cause .

In cross-coupling reactions, how does the bromomethyl group in this compound influence reaction kinetics and product distribution compared to other halogenated quinolines?

Advanced Research Question

The bromomethyl group enhances reactivity in Suzuki-Miyaura and Buchwald-Hartwig couplings due to:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.